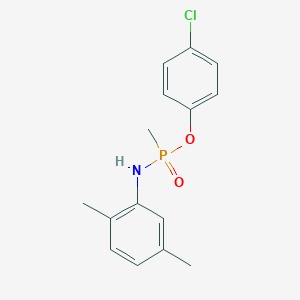![molecular formula C15H11F3N2O3 B5723662 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. In
Mecanismo De Acción
The mechanism of action of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation and pain. In preclinical studies, this compound has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been found to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its potent anti-inflammatory and analgesic activities, as well as its potential use in the treatment of cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Investigation of the potential use of this compound in the treatment of other diseases, such as arthritis and autoimmune disorders.
3. Development of new synthetic routes for the production of this compound.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Studies to determine the safety and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)aniline with 3-methyl-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation mechanism and yields the desired product as a white solid.
Aplicaciones Científicas De Investigación
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine and pharmacology. This compound has been shown to exhibit potent anti-inflammatory and analgesic activities in preclinical studies. It has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines.
Propiedades
IUPAC Name |
3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-4-2-7-12(13(9)20(22)23)14(21)19-11-6-3-5-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTHTKSQILLGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)

![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)

